N-({[2,3'-bipyridine]-3-yl}methyl)-2-chloro-4-fluorobenzamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a bipyridine moiety, which is known for its versatility in coordination chemistry, coupled with a benzamide group that includes both chloro and fluoro substituents. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method includes the use of metal-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. These reactions often require palladium catalysts and phosphine ligands, with reaction conditions involving temperatures ranging from 80°C to 120°C and the use of solvents like toluene or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar catalytic systems. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The bipyridine moiety can undergo redox reactions, particularly in the presence of transition metal complexes.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol at reflux temperature.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Major Products
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Conversion to bipyridine N-oxide.
Reduction: Formation of reduced bipyridine derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide has a wide range of applications in scientific research:
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide largely depends on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The bipyridine moiety acts as a bidentate ligand, forming stable chelate complexes that can participate in electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine: Less common but used in specific catalytic applications.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide group, which can influence its reactivity and the properties of its metal complexes. This makes it a valuable compound for specialized applications in catalysis and material science.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O/c19-16-9-14(20)5-6-15(16)18(24)23-11-13-4-2-8-22-17(13)12-3-1-7-21-10-12/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDGLUGHAUGTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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